molecular formula C17H17N5O B2593592 4-(2-amino-5-phenylpyrimidin-4-yl)-N,N-dimethyl-1H-pyrrole-2-carboxamide CAS No. 338403-73-9

4-(2-amino-5-phenylpyrimidin-4-yl)-N,N-dimethyl-1H-pyrrole-2-carboxamide

Cat. No. B2593592
M. Wt: 307.357
InChI Key: YJOKIIAZARQXQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I couldn’t find the specific synthesis process for your compound, pyrimidines and pyrroles can be synthesized through several methods. For instance, pyrimidines can be synthesized from beta-amino acids, while pyrroles can be synthesized through the Paal-Knorr Synthesis, which involves the condensation of a 1,4-diketone with an excess of a primary amine23.



Molecular Structure Analysis

The molecular structure of such compounds typically involves the arrangement of atoms in a ring structure. The presence of nitrogen atoms in the ring can influence the compound’s reactivity and properties1.



Chemical Reactions Analysis

The chemical reactions involving pyrimidines and pyrroles can be quite diverse, depending on the substituents attached to the ring. They can undergo reactions such as alkylation, acylation, halogenation, and many others1.



Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely depending on their specific structures. Factors that can influence these properties include the nature of the substituents on the ring, the presence of functional groups, and the overall molecular structure5.


Scientific Research Applications

Heterocyclic Synthesis

The compound's derivatives have been explored for their potential in heterocyclic synthesis. For instance, enaminonitriles, which share a structural resemblance, have been utilized in the synthesis of various heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines. These synthesized compounds have been characterized by spectral data and hold promise for various applications due to their diverse structures (Fadda, Etman, El-Seidy, & Elattar, 2012).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives synthesized from similar compounds have shown potential as anticancer and anti-5-lipoxygenase agents. These derivatives have undergone structural characterization and evaluation for cytotoxicity against cancer cell lines, demonstrating promising results that suggest a potential pathway for the development of new therapeutic agents (Rahmouni et al., 2016).

Novel Pyrazolothienopyrimidines Synthesis

The versatility of compounds structurally related to 4-(2-amino-5-phenylpyrimidin-4-yl)-N,N-dimethyl-1H-pyrrole-2-carboxamide has been showcased in the synthesis of novel pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines. These compounds have been fully characterized by elemental and spectral analysis, indicating the potential for further pharmacological exploration (Zaki, El-Dean, & Abdulrazzaq, 2015).

Non-linear Optical (NLO) Properties

Research into compounds synthesized from similar molecular frameworks has included studies on their non-linear optical properties and molecular docking. This research has highlighted the potential of such compounds in materials science, particularly in the development of new materials with specialized optical properties (Jayarajan et al., 2019).

Safety And Hazards

The safety and hazards associated with such compounds can also vary widely depending on their specific structures. Some pyrimidine and pyrrole derivatives can be toxic, while others are used as drugs6. Always refer to the Material Safety Data Sheet (MSDS) for specific information about a particular compound.


Future Directions

The future directions in the study of such compounds could involve the development of new synthetic methods, the discovery of new reactions, and the development of new drugs based on these structures78.


Please note that this is a general analysis and the specific details can vary for your compound. For a comprehensive analysis of a specific compound, it would be necessary to conduct laboratory experiments or refer to detailed studies in the scientific literature. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

4-(2-amino-5-phenylpyrimidin-4-yl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-22(2)16(23)14-8-12(9-19-14)15-13(10-20-17(18)21-15)11-6-4-3-5-7-11/h3-10,19H,1-2H3,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOKIIAZARQXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CN1)C2=NC(=NC=C2C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-amino-5-phenylpyrimidin-4-yl)-N,N-dimethyl-1H-pyrrole-2-carboxamide

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